molecular formula C13H17N3O B11748946 2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol

2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol

Cat. No.: B11748946
M. Wt: 231.29 g/mol
InChI Key: BUUGRYLIRSJJDW-UHFFFAOYSA-N
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Description

2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a phenol group attached to a pyrazole ring, which is further substituted with an ethyl and methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-amine with a phenolic compound under specific conditions. One common method includes the use of dichloromethane as a solvent and triethylamine as a base. The reaction is carried out under an ice-water bath, and chloroacetyl chloride is added dropwise to the mixture .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic group can undergo electrophilic aromatic substitution reactions with halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated or nitro-substituted phenols.

Scientific Research Applications

2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-[[(2-ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol

InChI

InChI=1S/C13H17N3O/c1-3-16-13(8-10(2)15-16)14-9-11-6-4-5-7-12(11)17/h4-8,14,17H,3,9H2,1-2H3

InChI Key

BUUGRYLIRSJJDW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=CC=CC=C2O

Origin of Product

United States

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